molecular formula C7H10N4 B1356779 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile CAS No. 21254-23-9

5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile

Cat. No. B1356779
CAS RN: 21254-23-9
M. Wt: 150.18 g/mol
InChI Key: HWLUYAARRNLXJL-UHFFFAOYSA-N
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Description

5-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile is a chemical compound with the CAS Number: 21254-23-9. It has a molecular weight of 150.18 .


Synthesis Analysis

An efficient one-pot protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile and its derivative has been reported. This involves the use of aromatic aldehyde, malononitrile, phenylhydrazine, and Mg-Fe hydrotalcite as a heterogeneous catalyst at ambient temperature .


Molecular Structure Analysis

The molecular structure of 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile is represented by the linear formula C7H10N4 . The InChI code for this compound is 1S/C7H10N4/c1-5(2)11-7(9)6(3-8)4-10-11/h4-5H,9H2,1-2H3 .

Scientific Research Applications

Antioxidant and Anti-Cancer Activities

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 5-Aminopyrazoles have been designed and prepared to interfere with inflammation, oxidative stress, and tumorigenesis . They have been tested for radical scavenging (DPPH assay), anti-aggregating/antioxidant (in human platelets) and cell growth inhibitory activity (MTT assay) properties .
  • Methods of Application: Some chemical modifications have been inserted on cathecol function or in aminopyrazole central core . All new derivatives have been tested for their properties .
  • Results: 5-Aminopyrazoles emerged to be promising anti-proliferative agents, able to suppress the growth of specific cancer cell lines . Furthermore, some derivatives remarkably inhibited ROS production in platelets and showed interesting in vitro radical scavenging properties .

Organic and Medicinal Synthesis

  • Scientific Field: Organic Chemistry
  • Application Summary: 5-Aminopyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .
  • Methods of Application: Planning strategies to construct organic compounds, particularly diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds via 5-amino-pyrazoles, have been summarized .
  • Results: 5-Aminopyrazoles represent a class of promising functional reagents, similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry .

Catalyst in Organic Synthesis

  • Scientific Field: Organic Chemistry
  • Application Summary: A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed .
  • Methods of Application: This method uses alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature . The cyclo-condensation of substituted benzaldehydes, malononitrile and phenyl hydrazine gave the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles .
  • Results: The method resulted in 86–96% yield .

Synthesis of Heterocyclic Compounds

  • Scientific Field: Organic Chemistry
  • Application Summary: 5-Amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
  • Methods of Application: Planning strategies to construct organic compounds, particularly diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds via 5-amino-pyrazoles, have been summarized .
  • Results: These outstanding compounds synthesized via a wide variety of approaches include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Synthesis of Complex Molecules

  • Scientific Field: Organic Chemistry
  • Application Summary: A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed .
  • Methods of Application: This method uses alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature . The cyclo-condensation of substituted benzaldehydes, malononitrile and phenyl hydrazine gave the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles .
  • Results: The method resulted in 86–96% yield .

Synthesis of Biologically Active Compounds

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 5-Amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
  • Methods of Application: Planning strategies to construct organic compounds, particularly diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds via 5-amino-pyrazoles, have been summarized .
  • Results: These outstanding compounds synthesized via a wide variety of approaches include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . 5-Amino-pyrazoles represent a class of promising functional reagents, similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry .

Safety And Hazards

The safety information available indicates that 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile is potentially hazardous. The associated hazard statements are H301, H311, and H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

5-amino-1-propan-2-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c1-5(2)11-7(9)6(3-8)4-10-11/h4-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLUYAARRNLXJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591774
Record name 5-Amino-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile

CAS RN

21254-23-9
Record name 5-Amino-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of ethoxymethylenemalonitrile (0.55 g, 4.5 mmol) and iso-propylhydrazine (0.50 g, 4.5 mmol) in ethanol (10 mL) in a 10-20 mL Smith process vial was treated with triethylamine (0.88 mL). The vial was capped and heated in the microwave reactor for one hour at 150° C. Following cooling of the vial, the mixture was concentrated to dryness under reduced pressure. The residue was partitioned between ethyl acetate and water. The aqueous phase was extracted with ethyl acetate. The combined organic extracts were washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated to dryness under reduced pressure to provide 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile as a slowly solidifying syrup (0.72 g, >100%). MS (ES+): 151.2 (M+H)+
Name
ethoxymethylenemalonitrile
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.88 mL
Type
reactant
Reaction Step Two
Name
Yield
100%

Synthesis routes and methods II

Procedure details

(Ethoxymethylene)malononitrile (12.83 g, 105 mmol) and isopropylhydrazine hydrochloride (11.06 g, 100 mmol) were combined in EtOH (250 mL). Diisopropylethylamine (36.6 mL, 210 mmol) was added drop-wise, resulting in some warming of the reaction mixture. The reaction was allowed to stir for about 18 h at room temp. Volatiles were then removed in vacuo, and the resulting viscous yellow oil was dissolved in dichloromethane and loaded onto a short column of silica gel. The column was eluted with dichloromethane (about 300 mL), followed by a 1:1 mixture of EtOAc and hexanes (about 750 mL), and the EtOAc:hexanes eluant was concentrated under reduced pressure to provide C20 as a pale yellow solid. Yield: 12.1 g, 80.6 mmol, 81%. LCMS m/z 151.1 (M+1). 1H NMR (400 MHz, DMSO-d6) δ 1.26 (d, J=6.6 Hz, 6H), 4.41 (septet, J=6.5 Hz, 1H), 6.52 (br s, 2H), 7.53 (s, 1H).
Quantity
12.83 g
Type
reactant
Reaction Step One
Quantity
11.06 g
Type
reactant
Reaction Step Two
Quantity
36.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Following the procedure for the preparation of 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carbonitrile but substituting 1-isopropylhydrazine provided the title compound. 400 MHz 1H NMR (CDCl3) δ 7.50 (s, 1H), 4.22-4.16 (m, 3H), 1.45 (d, J=6.6 Hz, 6H). MS: (M+H m/z=151.1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AC Dar, MS Lopez, KM Shokat - Citeseer
… , the organic suspension was filtered, concentrated in vacuo, and purified on silica gel in 1% MeOH:CHCl3 to yield 3-(3nitrobenzyl)-5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile (ESI-…
Number of citations: 2 citeseerx.ist.psu.edu

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